methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a sulfonamide group, and a carboxylate ester. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyridine ring, the sulfonamide group, and the carboxylate ester. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, pyridines can participate in electrophilic substitution reactions, and sulfonamides can act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyridine ring could contribute to the compound’s aromaticity and stability, while the sulfonamide group could contribute to its solubility in water .Scientific Research Applications
Binding and Inhibitory Properties
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): A study demonstrated the potential of sulfonamido-tetrahydroisoquinolines as highly potent and selective inhibitors of PNMT, a key enzyme in epinephrine biosynthesis. Molecular modeling suggested that sulfonamide groups could form hydrogen bonds within the enzyme's active site, contributing to their inhibitory potency (Grunewald et al., 2006).
Synthetic Applications
- Hexahydroquinolines Synthesis: The use of sulfonic acid functionalized pyridinium chloride, a novel Brønsted acidic ionic liquid, has been explored as an efficient catalyst for synthesizing hexahydroquinolines. This represents a strategic approach in the synthesis of complex organic compounds, demonstrating the utility of sulfonamide derivatives in facilitating organic reactions (Khazaei et al., 2013).
Mechanism of Action
Target of Action
Compounds with sulfonamide moieties have been reported to exhibit various biological activities, including anti-inflammatory effects .
Mode of Action
Sulfonamide derivatives have been known to inhibit certain enzymes, which can lead to various biological effects .
Biochemical Pathways
Sulfonamide derivatives have been reported to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Sulfonamide derivatives have been known to exhibit various biological activities, including anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-(pyridin-3-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-23-16(20)19-8-6-12-4-5-14(9-13(12)11-19)18-24(21,22)15-3-2-7-17-10-15/h2-5,7,9-10,18H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSRFILWPUBOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.